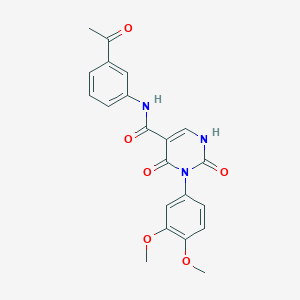

N-(4,5-二甲基-3-(吡咯烷-1-基甲基)噻吩-2-基)-4-氟苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

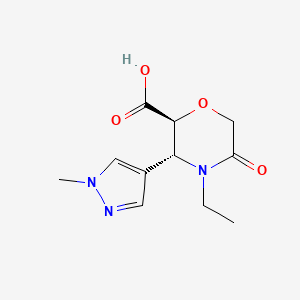

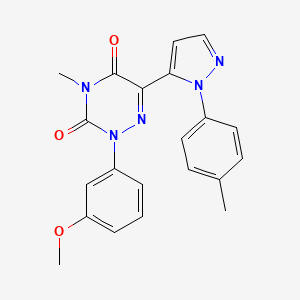

The compound "N-(4,5-dimethyl-3-(pyrrolidin-1-ylmethyl)thiophen-2-yl)-4-fluorobenzamide" is a chemical entity that appears to be structurally related to various benzamide derivatives that have been studied for their biological activities. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from the related compounds and their functionalities.

Synthesis Analysis

The synthesis of benzamide derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of a related compound, 4-fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide, was achieved and showed potential as an mGluR1 antagonist with a good pharmacokinetic profile in rats . Similarly, the synthesis of novel 2-(oxazolo[5,4-b]pyridin-2-yl)-N-phenylbenzamides was performed using a one-pot three-component synthesis in an ionic liquid medium, which provided environmental benefits and efficiency . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their biological activity. The compound mentioned in the first paper has a thiazol moiety and a pyrimidinyl group, which contribute to its activity as an mGluR1 antagonist. The second paper discusses the photochemical properties of thiophene analogs, which are relevant to the thiophene group present in the compound of interest. The study of these properties, such as fluorescence quenching by internal modes of thiophene, can provide insights into the electronic and photophysical behavior of the compound.

Chemical Reactions Analysis

The chemical reactions involving benzamide derivatives can vary widely depending on the substituents and the reaction conditions. The first paper does not detail specific reactions but suggests that the compound has a good pharmacokinetic profile, which implies stability and appropriate reactivity in biological systems. The third paper describes the use of an ionic liquid medium for the synthesis of benzamide derivatives, which could influence the reaction pathways and outcomes for the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structures. The presence of a fluorine atom, as seen in the first paper , can affect the compound's lipophilicity and metabolic stability. The thiophene and pyrrolidine groups in the compound of interest are likely to contribute to its solubility and potential interactions with biological targets. The second paper provides insights into the solvent effects on the photochemical behavior of thiophene compounds, which could be relevant for understanding the photostability and fluorescence properties of the compound .

科学研究应用

选择性鉴别的荧光探针

针对选择性鉴别硫酚而不是脂肪族硫醇的反应型荧光探针的研究已取得显著进展。这些探针旨在提高灵敏度和选择性,利用分子内电荷转移途径,对于检测有毒苯硫醇和具有生物活性的脂肪族硫醇至关重要。它们在水样中的应用展示了它们在环境科学和生物科学中的潜力,显示出硫酚传感定量回收率在 94% 到 97% 之间 (王等人,2012 年)。

卡帕阿片受体拮抗剂

芳基苯基吡咯烷基甲基苯氧基苯甲酰胺已被发现对 κ 阿片受体具有高亲和力和选择性。这些化合物是有效的拮抗剂,表明它们在作为受体占据示踪剂的临床前开发中具有适用性。它们在体内的评价,无需放射性标记,突出了它们在治疗环境和受体占据研究中的潜力 (米奇等人,2011 年)。

抑制 TNF-α 的产生

N-吡啶基(甲基)氟苯甲酰胺已被合成并评估为 TNF-α 产生的抑制剂。一些化合物表现出显着的活性,表明它们在减少炎症反应中的潜力。初步的体内试验表明对角叉菜胶诱导的大鼠足爪水肿具有中等疗效,并在 PMA 诱导的小鼠耳部肿胀试验中显着减少耳部厚度,突出了它们在抗炎应用中的潜力 (科林等人,1999 年)。

抗球虫剂

二芳基吡咯抗球虫剂的合成和 SAR 研究已导致发现艾美球虫 PKG(一种 cGMP 依赖性蛋白激酶)的有效抑制剂。这些发现可能为治疗鸡场中的一种重要疾病球虫病铺平道路,展示了该化学物质在兽医学中的潜力 (钱等人,2006 年)。

缓蚀

甲氧基取代的苯噻吩基苯甲酰胺已被研究为盐酸介质中碳钢的缓蚀剂。它们的有效性在特定浓度下可高达 95%,以及观察到的朗缪尔吸附等温线行为,说明了它们在保护金属免受腐蚀方面的潜力。此应用对于处理酸性环境的行业至关重要,为材料科学提供了见解 (Fouda 等人,2020 年)。

属性

IUPAC Name |

N-[4,5-dimethyl-3-(pyrrolidin-1-ylmethyl)thiophen-2-yl]-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN2OS/c1-12-13(2)23-18(16(12)11-21-9-3-4-10-21)20-17(22)14-5-7-15(19)8-6-14/h5-8H,3-4,9-11H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFOXKDZDMIBSDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1CN2CCCC2)NC(=O)C3=CC=C(C=C3)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(Tert-butyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2549295.png)

![2-cyano-3-[4-(difluoromethoxy)phenyl]-N-(3,4-dimethoxyphenyl)prop-2-enamide](/img/structure/B2549298.png)

![2-[4-(Benzenesulfonyl)phenyl]-6,8-dibromoquinoline](/img/structure/B2549305.png)

![N-[1-(3-methoxybenzoyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2549310.png)

![N-(4-chlorobenzyl)-3-[(4-ethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2549313.png)